molecular formula C5H12Cl2N4 B1456435 (S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride CAS No. 1262751-42-7

(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Cat. No.: B1456435
CAS No.: 1262751-42-7
M. Wt: 199.08 g/mol
InChI Key: VUKQBFLHDHDODR-QTNFYWBSSA-N
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Description

(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a chiral amine derivative featuring a 1,2,4-triazole ring substituted with a methyl group at the 5-position. The compound exists as the S-enantiomer and is stabilized as a dihydrochloride salt, enhancing its aqueous solubility and crystallinity. Its molecular formula is C₅H₁₂Cl₂N₄, with a molar mass of ~199.08 g/mol (exact mass depends on isotopic composition) . The stereochemistry and salt form are critical for its biological activity and physicochemical properties.

Properties

IUPAC Name

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKQBFLHDHDODR-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@H](C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a triazole-derived compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring that is often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

  • IUPAC Name: (S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
  • CAS Number: 1803604-52-5
  • Molecular Formula: C₅H₁₂Cl₂N₄
  • Molecular Weight: 199.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to influence enzyme inhibition and receptor binding, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For example:

  • A study demonstrated that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell proliferation .
CompoundCell LineIC₅₀ (µM)
Triazole AHCT116 (Colon)6.2
Triazole BT47D (Breast)27.3

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may also possess neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several triazole derivatives and tested their anticancer activity against various cell lines. One derivative showed promising results with an IC₅₀ value lower than that of standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of triazole derivatives revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Triazole Ring

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
  • Key Difference : Methyl group at the 4-position of the triazole ring (vs. 5-position in the target compound).
  • Molecular Formula : C₅H₁₂Cl₂N₄ .
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 4-methyl derivative may exhibit reduced metabolic stability due to differing enzyme binding affinities compared to the 5-methyl analog.
2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
  • Key Difference : Ethanamine chain attached to the 3-position of the triazole (vs. 1-position in the target compound).
  • Molecular Formula : C₅H₁₂Cl₂N₄ .
  • Impact : Altered connectivity may reduce bioavailability due to increased polarity or steric hindrance.

Variants with Modified Substituents

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (1:1)
  • Key Difference: Monohydrochloride salt (vs. dihydrochloride).
  • Molecular Formula : C₅H₁₁ClN₄; Molar Mass: 162.62 g/mol .
  • Impact : The dihydrochloride form of the target compound likely offers superior solubility in polar solvents compared to the 1:1 salt.
1-[3-[1-(2,2,2-Trifluoroethyl)-1,2,4-triazol-3-yl]pyrazin-2-yl]ethanamine
  • Key Difference : Incorporation of a trifluoroethyl group and pyrazine ring.
  • Synthetic Route : Involves Stille coupling and reductive amination .
  • However, the pyrazine ring introduces conjugation effects that may alter electronic properties.

Compounds with Extended Backbones

2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine Dihydrochloride
  • Key Difference : Branched propan-1-amine backbone (vs. ethanamine).
  • Molecular Formula : C₆H₁₄Cl₂N₄; Molar Mass: 213.11 g/mol .
  • Impact : Increased steric bulk may reduce binding affinity to target receptors but improve metabolic stability.
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride
  • Key Difference : Methanesulfonylmethyl substituent at the 5-position.
  • Molecular Formula : C₅H₁₁ClN₄O₂S; Molar Mass: 226.68 g/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Reactant of Route 2
(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

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